Casegravol

Descripción general

Descripción

Casegravol is a monomeric coumarin compound isolated from the bark of the plant Casearia graveolens Dalz. It exhibits significant antiproliferative activity, making it a valuable compound in the study of various cancers, including gastric adenocarcinoma and uterine cancer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Casegravol can be synthesized through the extraction of the bark of Casearia graveolens Dalz. The extraction process typically involves the use of methanol (MeOH) to obtain the crude extract, which is then subjected to further purification steps such as column chromatography to isolate the pure compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The bark of Casearia graveolens Dalz is harvested and processed using solvents like methanol. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions: Casegravol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Casegravol has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of coumarins and their derivatives.

Medicine: Explored for its potential therapeutic applications in cancer treatment due to its antiproliferative properties.

Industry: Utilized in the development of new anticancer drugs and as a standard in quality control processes.

Mecanismo De Acción

Casegravol exerts its effects primarily through its antiproliferative activity. It targets cancer cells by inhibiting their growth and proliferation. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cell cycle regulation and induce apoptosis (programmed cell death) in cancer cells .

Comparación Con Compuestos Similares

- cis-Dehydroosthol

- Murraol

- Osthenol

- Osthol

- Meranzin

- Auraptenol

- Murrayone

- Isomeranzin

Comparison: Casegravol is unique among these compounds due to its specific antiproliferative activity against certain cancer cell lines. While other coumarins like Osthol and Murraol also exhibit biological activities, this compound’s distinct structure and functional groups contribute to its unique properties and potential therapeutic applications .

Actividad Biológica

Introduction

Casegravol, a compound derived from the Murraya genus, particularly Murraya koenigii, is gaining attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by case studies and research findings.

Phytochemistry of this compound

This compound is classified as a secondary metabolite with notable phytochemical properties. It is primarily recognized for its presence in various plant species within the Rutaceae family. The compound exhibits a complex structure that contributes to its biological activity.

- Chemical Structure : this compound is an isovalerate derivative, which influences its interaction with biological systems.

- Isolation : The compound has been isolated through various extraction methods, highlighting its presence in Murraya species and other related plants.

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects:

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. Studies indicate that it can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

2. Antioxidant Activity

Research shows that this compound exhibits antioxidant effects by scavenging free radicals and enhancing the body’s antioxidant defenses. This property is crucial in preventing oxidative stress-related diseases .

3. Cytotoxic Properties

In vitro studies have revealed that this compound possesses cytotoxic activity against various cancer cell lines, including HeLa and HepG2 cells. This suggests potential applications in cancer therapy .

4. Cardioprotective Effects

Recent studies involving animal models have indicated that this compound may play a role in cardiac health by regulating extracellular matrix components and reducing oxidative stress in myocardial tissues .

Understanding the mechanisms through which this compound exerts its effects is essential for elucidating its therapeutic potential:

- Inhibition of NF-κB Pathway : this compound's anti-inflammatory effects are partly mediated through the inhibition of the NF-κB signaling pathway, which is crucial in regulating immune responses .

- Regulation of Matrix Metalloproteinases (MMPs) : The compound affects MMP activity, which plays a significant role in tissue remodeling and inflammation .

- Antioxidant Enzyme Modulation : It enhances the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative damage .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

Table 1: Summary of Biological Activities

Case Study Example

A notable study evaluated the effects of this compound on Wistar rats subjected to oxidative stress. The results indicated significant improvements in cardiac function and reductions in markers of inflammation and oxidative damage when treated with this compound compared to controls .

Propiedades

IUPAC Name |

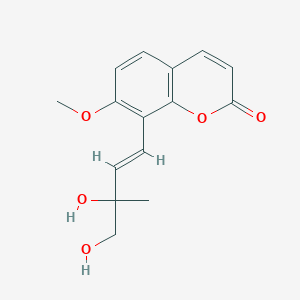

8-[(E)-3,4-dihydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O5/c1-15(18,9-16)8-7-11-12(19-2)5-3-10-4-6-13(17)20-14(10)11/h3-8,16,18H,9H2,1-2H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVRFNCLKCYMPH-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CO)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74474-76-3 | |

| Record name | 2H-1-Benzopyran-2-one, 8-((1E)-3,4-dihydroxy-3-methyl-1-butenyl)-7-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074474763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Casegravol and where is it found?

A: this compound is a natural coumarin compound. It has been isolated from several plant sources, including Citrus plant roots and Micromelum falcatum .

Q2: What are the known biological activities of this compound?

A: While this compound itself hasn't been extensively studied for its biological activities, a study found that a related compound, this compound isovalerate, was differentially expressed in the plasma of rats that received Moro orange juice. This suggests a potential role in metabolic pathways related to cardiac remodeling, inflammation, oxidative stress, and membrane integrity . Further research is needed to confirm these findings and explore the specific activities of this compound.

Q3: Have any derivatives of this compound been identified?

A3: Yes, researchers have identified several derivatives of this compound, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.